Plumbane, (p-toluenesulfonyloxy)triethyl-
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Overview
Description
Plumbane, (p-toluenesulfonyloxy)triethyl-: is an organolead compound with the molecular formula C13H22O3PbS and a molecular weight of 465.6 g/mol . This compound is characterized by the presence of a lead atom bonded to three ethyl groups and a p-toluenesulfonyloxy group. It is a member of the organometallic compounds, which are known for their applications in various fields of chemistry and industry.
Preparation Methods
The synthesis of Plumbane, (p-toluenesulfonyloxy)triethyl- typically involves the reaction of triethyllead chloride with p-toluenesulfonic acid in the presence of a base such as pyridine or triethylamine . The reaction proceeds as follows:
(C2H5)3PbCl+p-TsOH→(C2H5)3PbOTs+HCl
In this reaction, triethyllead chloride reacts with p-toluenesulfonic acid to form Plumbane, (p-toluenesulfonyloxy)triethyl- and hydrochloric acid as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the lead compound.
Chemical Reactions Analysis
Plumbane, (p-toluenesulfonyloxy)triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the lead(IV) derivatives back to lead(II) compounds. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The p-toluenesulfonyloxy group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Scientific Research Applications
Plumbane, (p-toluenesulfonyloxy)triethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of lead-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of lead-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Plumbane, (p-toluenesulfonyloxy)triethyl- involves its interaction with molecular targets such as enzymes and receptors. The lead atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The p-toluenesulfonyloxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Plumbane, (p-toluenesulfonyloxy)triethyl- can be compared with other organolead compounds, such as:
Triethyllead chloride: Similar in structure but lacks the p-toluenesulfonyloxy group.
Tetraethyllead: Contains four ethyl groups bonded to lead, used as an anti-knock agent in gasoline.
Lead acetate: A lead(II) compound with acetate groups, used in various industrial applications.
Properties
CAS No. |
43135-86-0 |
---|---|
Molecular Formula |
C13H22O3PbS |
Molecular Weight |
465 g/mol |
IUPAC Name |
triethylplumbyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.3C2H5.Pb/c1-6-2-4-7(5-3-6)11(8,9)10;3*1-2;/h2-5H,1H3,(H,8,9,10);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
DOZMZKXVAWQPEK-UHFFFAOYSA-M |
Canonical SMILES |
CC[Pb](CC)(CC)OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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